N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide is a bicyclic tertiary amine derivative characterized by a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound features two sulfonamide groups: a methylsulfonyl moiety at the 8-position and an ethanesulfonamide group at the 3-position. The bicyclic core is structurally analogous to tropane alkaloids, which are known for their neuromodulatory activities .
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-3-18(15,16)11-8-6-9-4-5-10(7-8)12(9)17(2,13)14/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABLKNXUVXECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC2CCC(C1)N2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methylsulfonyl and ethanesulfonamide groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations
Substituent Effects on Bioactivity: Methylsulfonyl vs. Methyl at 8-Position: The methylsulfonyl group (as in the target compound) enhances electron-withdrawing effects, reducing the basicity of the tertiary nitrogen compared to methyl-substituted analogues (e.g., 8-methyl-N-(2-phenylethyl)-...). This may improve metabolic stability and receptor selectivity . Ethanesulfonamide vs.
Synthetic Accessibility: Methanol derivatives (e.g., (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol) serve as intermediates for further functionalization, as seen in mutilin conjugates (). The target compound’s synthesis likely involves sulfonylation of a 3-amine precursor .
Therapeutic Implications :
- Phenylethylamine-substituted analogues () exhibit neuromodulatory profiles, while sulfonamide derivatives (target compound) may target enzymes like carbonic anhydrase or 5-HT4 receptors, as suggested by structural parallels to velusetrag () .
Research Findings and Data
Physicochemical Properties
- Polarity : The dual sulfonamide groups in the target compound confer higher water solubility compared to methyl- or aryl-substituted analogues.
- Stability : Sulfonamides resist hydrolysis better than esters (e.g., mutilin conjugate in ), suggesting prolonged in vivo activity .
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide is a synthetic compound characterized by a bicyclic structure that incorporates a nitrogen atom and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery involving nitrogen-containing heterocycles.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 287.36 g/mol. The structural uniqueness arises from its bicyclic framework combined with sulfonamide and amide functionalities, which can influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 287.36 g/mol |
| Structure Type | Bicyclic amine |
| Key Functional Groups | Sulfonamide, Amide |
The mechanism of action for compounds containing the 8-azabicyclo[3.2.1]octane scaffold often involves interactions with neurotransmitter systems, particularly those related to monoamine transporters. Research indicates that modifications to the bicyclic structure can significantly influence potency and selectivity towards specific receptors or enzymes involved in neurotransmitter regulation, suggesting potential applications in treating mood disorders such as depression.
Biological Activities
This compound exhibits potential biological activities that have been explored in various studies:
- Neuropharmacological Effects : The compound has been studied for its effects on serotonin and norepinephrine reuptake inhibition, indicating potential applications in treating mood disorders.
- Anti-inflammatory Properties : Modifications in the bicyclic framework enhance its biological activity, making it a subject of interest for therapeutic agents targeting inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to elucidate these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the 8-azabicyclo[3.2.1]octane family:
- Study on Neurotransmitter Interaction : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane showed varying degrees of inhibition on serotonin transporters, suggesting their potential use as antidepressants .
- Anti-inflammatory Research : Research indicated that modifications to the azabicyclo structure could enhance anti-inflammatory effects, making it a candidate for treating conditions like arthritis .
Synthesis Methods
The synthesis of this compound typically involves the reaction of a functionalized 8-azabicyclo[3.2.1]octane derivative with methanesulfonyl chloride under basic conditions, allowing for the introduction of the methylsulfonyl group at the 3-position of the bicyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
